molecular formula C15H16N2O3S B2655435 Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate CAS No. 331435-04-2

Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate

Cat. No.: B2655435
CAS No.: 331435-04-2
M. Wt: 304.36
InChI Key: ZAFYLKARKYIKCT-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate is a chemical compound with the molecular formula C15H16N2O3S and a molecular weight of 304.37 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound also contains an ethyl ester group and a phenylacetamido group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate typically involves the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base, followed by the acylation of the resulting intermediate with phenylacetyl chloride . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Biological Activity

Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate, with the molecular formula C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S and a molecular weight of 304.4 g/mol, is a compound of significant interest in biological research due to its diverse pharmacological properties. This article will explore its biological activity, synthesis, and potential applications based on current literature.

Chemical Structure and Properties

The compound features a thiazole ring fused with an amide functional group, which is known to enhance biological activity. The structure can be represented as follows:

IUPAC Name ethyl 2 2 2 phenylacetyl amino 1 3 thiazol 4 yl acetate\text{IUPAC Name ethyl 2 2 2 phenylacetyl amino 1 3 thiazol 4 yl acetate}

Key Properties

PropertyValue
Molecular FormulaC15H16N2O3S
Molecular Weight304.4 g/mol
CAS Number331435-04-2
Purity≥ 95%
Melting Point90-92 °C

Synthesis

The synthesis of this compound typically involves the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base, followed by acylation with phenylacetyl chloride. This method allows for the efficient production of the compound with high purity levels suitable for biological testing .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of the bacterial cell wall synthesis .

Anticancer Activity

Research has also highlighted its potential in cancer therapy. The compound has shown cytotoxic effects on multiple cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves apoptosis induction through the activation of caspase pathways .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered drug metabolism and enhanced therapeutic effects when used in combination with other anticancer agents .

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antibacterial properties .
  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects on cancer cells, this compound was found to reduce cell viability by over 70% at concentrations of 50 µM in MCF-7 breast cancer cells after 48 hours .

The biological activity of this compound is attributed to its structural features that allow for interaction with various biological targets:

  • Thiazole Ring : The thiazole moiety is known for its ability to interact with enzymes and receptors, potentially leading to inhibition or modulation of their activities.
  • Amide Group : This group facilitates hydrogen bonding with biomolecules, enhancing binding affinity and specificity towards target proteins.

Properties

IUPAC Name

ethyl 2-[2-[(2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-2-20-14(19)9-12-10-21-15(16-12)17-13(18)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFYLKARKYIKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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